molecular formula C26H22F2N6O3 B5728610 7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5728610
M. Wt: 504.5 g/mol
InChI Key: ZUDTUCYIRBEHII-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine carboxamide derivative characterized by:

  • Position 7: A difluoromethyl (-CF₂H) group, which introduces electron-withdrawing properties and metabolic stability.
  • Position 5: A 4-methoxyphenyl substituent, contributing to π-π stacking interactions and solubility modulation.

Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids.

Properties

IUPAC Name

7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N6O3/c1-15-22(26(36)34(32(15)2)17-7-5-4-6-8-17)31-25(35)19-14-29-33-21(23(27)28)13-20(30-24(19)33)16-9-11-18(37-3)12-10-16/h4-14,23H,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDTUCYIRBEHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to a class of pyrazolo[1,5-a]pyrimidines that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of various substituents. For instance, recent studies have demonstrated efficient methods for synthesizing substituted pyrazolo[1,5-a]pyrimidines through reactions with nucleophiles and electrophiles, yielding compounds with varied biological activities .

Biological Activities

Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown promising results against Mycobacterium tuberculosis (Mtb), with some derivatives achieving low nanomolar minimum inhibitory concentrations (MICs) against drug-resistant strains .

Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives is noteworthy. Studies have shown that certain analogs possess selective COX-2 inhibitory activity, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . The compound's ability to inhibit COX enzymes suggests its potential as a therapeutic agent in inflammatory diseases.

Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidines are also significant. Compounds within this class have been identified as effective inhibitors of various cancer cell lines. For instance, some derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells . The selectivity towards cancer cells while sparing normal cells enhances their therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. The presence of specific substituents on the pyrazole and pyrimidine rings significantly influences their biological efficacy. For example:

CompoundSubstituentBiological ActivityIC50 (µM)
3m4-methoxyα-glucosidase Inhibition15.2 ± 0.4
3n4-chloroAnti-inflammatory0.034
3kHAntitubercular<10

These findings emphasize that modifications at specific positions can enhance or diminish activity against targeted biological pathways.

Case Studies

  • Inhibition of α-glucosidase : A series of synthesized pyrazolo derivatives were tested for their ability to inhibit α-glucosidase enzyme activity. The most potent inhibitors demonstrated IC50 values significantly lower than the standard drug acarbose .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced edema models showed that certain pyrazolo derivatives effectively reduced inflammation with minimal ulcerogenic effects compared to traditional NSAIDs .
  • Antitubercular Efficacy : A representative derivative was evaluated in a mouse model infected with Mtb, showing a marked reduction in bacterial load and suggesting potential as a lead compound for further development .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer agent. Its structure allows for interaction with various biological targets.

Case Study: Anti-Cancer Activity

A study investigated the efficacy of similar pyrazolo[1,5-a]pyrimidine derivatives in inhibiting cancer cell proliferation. The results indicated that modifications in the side chains could enhance potency against specific cancer types by targeting key enzymes involved in tumor growth .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial activities. The difluoromethyl group is believed to enhance the lipophilicity of the compound, improving its ability to penetrate microbial cell membranes.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
7-(difluoromethyl)-...E. coli15
7-(difluoromethyl)-...S. aureus18

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Electronics

A recent study explored the use of pyrazolo[1,5-a]pyrimidine derivatives in organic photovoltaic cells. The incorporation of this compound into polymer blends improved charge transport properties and overall device efficiency .

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is being explored due to its biological activity against pests and pathogens.

Research Findings

Preliminary studies indicate that compounds with similar structures can inhibit the growth of certain agricultural pathogens, suggesting that further investigation into this compound could yield beneficial applications in crop protection .

Comparison with Similar Compounds

Position 7 Modifications

Compound ID Substituent at Position 7 Molecular Weight Key Properties/Activity Reference
Target Compound Difluoromethyl (-CF₂H) 452.45 (calc.) Enhanced metabolic stability
7-(Trifluoromethyl) derivative Trifluoromethyl (-CF₃) ~450 (varies) Increased lipophilicity
7-Amino derivative (13a) Amino (-NH₂) 337.34 Improved solubility
7-Benzamido derivative (15) Benzamido (-NHCOC₆H₅) 439.45 Extended π-system for target binding

Analysis :

  • The difluoromethyl group in the target compound balances lipophilicity and metabolic resistance compared to the more lipophilic -CF₃ group .
  • Amino or benzamido substituents (e.g., 13a, 15) prioritize solubility or aromatic interactions but lack halogen-derived stability .

Position 5 Modifications

Compound ID Substituent at Position 5 Molecular Weight Key Properties/Activity Reference
Target Compound 4-Methoxyphenyl 452.45 Electron-rich for H-bonding
5-(4-Bromophenyl) derivative 4-Bromophenyl 493.28 Halogen bonding potential
5-(Piperidin-4-yl) derivative Piperidin-4-yl 345.35 Basic nitrogen for solubility

Analysis :

  • The 4-methoxyphenyl group in the target compound optimizes electron density for interactions with aromatic residues in targets like kinases .
  • Bromine in 5-(4-bromophenyl) derivatives enhances halogen bonding but increases molecular weight .

Carboxamide Substituent Variations

Compound ID Carboxamide Substituent Molecular Weight Key Properties/Activity Reference
Target Compound 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl 452.45 Rigid, H-bond donor/acceptor
N-(2-Phenylethyl) derivative 2-Phenylethyl 422.43 Increased lipophilicity
N-(Pyridin-3-yl) derivative Pyridin-3-yl 423.42 Basic nitrogen for protonation
N-(4-Chlorophenyl) derivative 4-Chlorophenyl 434.84 Halogenated for target selectivity

Analysis :

  • The pyrazole ring in the target compound’s carboxamide provides rigidity and multiple H-bonding sites, favoring enzyme active-site interactions .
  • Phenethyl or pyridinyl groups (e.g., ) prioritize membrane permeability but may reduce target specificity.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Core formation : Reacting substituted pyrazole intermediates with enaminones (e.g., using pyridine as a solvent under reflux for 5–6 hours) .
  • Crystallization : Purification via recrystallization from ethanol/DMF mixtures yields high-purity products (e.g., 62–70% yields) .
  • Functionalization : Introducing the difluoromethyl and 4-methoxyphenyl groups requires controlled electrophilic substitution or coupling reactions .

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading .
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the difluoromethyl group (δ ~5.8–6.2 ppm for ¹H; δ ~110–120 ppm for ¹³C) and pyrimidine protons (δ ~8.5–9.0 ppm) .
    • 19F NMR : Confirm difluoromethyl substitution (δ ~-100 to -120 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 528.4) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement (R-factor < 0.06) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) with sonication. The 4-methoxyphenyl group enhances solubility in polar aprotic solvents .
  • Stability studies :
    • Monitor degradation via HPLC under UV light and varying temperatures (4°C, 25°C, 37°C).
    • Use accelerated stability protocols (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Variable-temperature NMR : Identify dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Correlate ambiguous proton and carbon signals .
  • DFT calculations : Compare experimental and computed chemical shifts (B3LYP/6-31G* basis set) to validate assignments .

Q. What methodologies are suitable for studying enzymatic inhibition mechanisms?

  • In vitro assays :
    • Measure IC₅₀ using fluorogenic substrates (e.g., competitive binding assays with ATP-dependent enzymes) .
    • Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (PDB: 1ATP) .

Q. What challenges arise in crystallographic studies, and how can they be addressed?

  • Crystal packing issues : The compound’s bulky substituents may hinder lattice formation. Mitigate by:
    • Screening crystallization solvents (e.g., DMF/water vs. ethanol/ethyl acetate) .
    • Using SHELXD for phase problem resolution in twinned crystals .
  • Hydrogen bonding analysis : Apply graph-set notation (Etter’s rules) to identify motifs (e.g., R₂²(8) rings) influencing stability .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • QSAR models : Train on derivatives with varied substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to correlate electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Simulate ligand-receptor interactions (GROMACS) over 100 ns to assess binding stability .

Q. What experimental designs optimize yield in multi-step syntheses?

  • Taguchi methods : Prioritize critical factors (e.g., reaction time > solvent purity) .
  • Flow chemistry : Improve reproducibility in continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation) .

Q. How do supramolecular interactions influence solid-state properties?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O vs. π-π stacking) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) : Correlate hydrogen-bonding networks with thermal stability (decomposition >250°C) .

Q. What strategies validate biological activity in complex matrices?

  • LC-MS/MS quantification : Detect sub-μM concentrations in plasma with MRM transitions (e.g., m/z 528 → 385) .
  • Cellular assays : Use siRNA knockdown to confirm target specificity in cancer cell lines (e.g., HeLa or MCF-7) .

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